molecular formula C11H7FOS B1357041 2-Fluoro-5-(thiophen-3-yl)benzaldehyde

2-Fluoro-5-(thiophen-3-yl)benzaldehyde

Cat. No.: B1357041
M. Wt: 206.24 g/mol
InChI Key: RSMBRAMPKXPVCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-5-(thiophen-3-yl)benzaldehyde (CAS 298220-85-6) is a premium synthetic building block characterized by the molecular formula C11H7FOS and a molecular weight of 206.24 . This compound features a benzaldehyde core that is substituted with a fluorine atom at the 2-position and a thiophen-3-yl group at the 5-position, making it a versatile scaffold for constructing complex π-conjugated systems. Researchers value this compound for developing advanced organic materials. Structurally related linear thiophene-containing π-conjugated aldehydes are known to exhibit valuable photophysical properties, such as Aggregation-Induced Emission (AIE), which is a promising approach to overcome the common problem of aggregation-caused quenching in solid-state materials . As a highly reactive aldehyde derivative, it serves as a crucial precursor in synthesis, particularly in Knoevenagel condensation reactions, to generate push-pull-type solid red luminophors with potential applications in organic light-emitting diodes (OLEDs) and bioimaging . Its primary applications include serving as a key intermediate in the creation of organic luminophors, hole-transporting materials, light-harvesting dyes, and chemosensors. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals. Proper handling procedures should be followed as this material may be air-sensitive, and it is recommended to be stored in a cool, dark place, potentially under inert gas .

Properties

Molecular Formula

C11H7FOS

Molecular Weight

206.24 g/mol

IUPAC Name

2-fluoro-5-thiophen-3-ylbenzaldehyde

InChI

InChI=1S/C11H7FOS/c12-11-2-1-8(5-10(11)6-13)9-3-4-14-7-9/h1-7H

InChI Key

RSMBRAMPKXPVCW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CSC=C2)C=O)F

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential as a precursor in drug development, particularly targeting antimicrobial and anticancer activities. Derivatives of 2-Fluoro-5-(thiophen-3-yl)benzaldehyde have shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating significant antibacterial properties .

Case Study: Antimicrobial Activity
A study synthesized several derivatives of this compound and tested their antimicrobial efficacy. The results indicated that certain derivatives exhibited MIC values as low as 0.313 µg/ml against S. aureus, demonstrating their potential as effective antimicrobial agents .

Material Science

In materials science, this compound is utilized in the development of advanced materials such as polymers and electronic components. Its ability to form stable bonds with other organic compounds makes it suitable for creating functionalized materials with specific electronic properties.

Table 1: Properties of Selected Derivatives

CompoundApplicationKey PropertyReference
Derivative AAntimicrobialMIC: 0.313 µg/ml (S. aureus)
Derivative BPolymer synthesisHigh thermal stability
Derivative CElectronic componentsConductivity enhancement

Synthetic Organic Chemistry

As a versatile building block, this compound is employed in various synthetic routes to create complex heterocycles and other biologically active compounds. Its reactivity allows for multiple substitution reactions, making it a valuable intermediate in organic synthesis.

Case Study: Synthesis of Heterocycles
Research has demonstrated that derivatives of this compound can be used to synthesize novel heterocycles with potential biological activities. For example, compounds synthesized using this aldehyde have shown significant activity against cancer cell lines .

Comparison with Similar Compounds

Substituent Effects on Electronic Properties and Reactivity

The table below compares 2-Fluoro-5-(thiophen-3-yl)benzaldehyde with four analogous compounds, highlighting substituent effects:

Compound Name Substituent (Position) Electronic Effect of Substituent Key Properties/Applications Reference
2-Fluoro-5-methoxybenzaldehyde -OCH₃ (5-position) Electron-donating (EDG) Increased solubility in polar solvents; reduced electrophilicity of aldehyde due to EDG
2-Fluoro-5-iodo-benzaldehyde -I (5-position) Weakly electron-donating (polarizable) Higher molecular weight; potential for halogen bonding; UV-Vis absorption shifts due to iodine
5-Fluoro-3-(thiophen-2-yl)benzoic acid -Thiophen-2-yl (3-position) Electron-rich (thiophene) Acidic (carboxylic acid); hydrogen bonding capability; altered regiochemistry compared to thiophen-3-yl derivatives
4-Fluoro-3-(trifluoromethyl)benzaldehyde -CF₃ (3-position) Strong electron-withdrawing (EWG) Enhanced electrophilicity; stability against nucleophilic attack; applications in fluorinated polymers

Key Findings :

  • Thiophene vs.
  • Fluorine Position : In 5-Fluoro-3-(thiophen-2-yl)benzoic acid, the fluorine at the 5-position (vs. 2-position in the target compound) alters the electronic distribution, affecting acidity and reactivity .
  • Trifluoromethyl vs. Thiophene : The -CF₃ group in 4-Fluoro-3-(trifluoromethyl)benzaldehyde creates a stronger electron-deficient aromatic system, contrasting with the electron-rich thiophene in the target compound. This difference impacts their suitability for specific reactions, such as Friedel-Crafts alkylation or Suzuki couplings .

Physical and Chemical Property Trends

  • Volatility: Benzaldehyde derivatives with bulky substituents (e.g., thiophene, iodine) exhibit reduced volatility compared to simpler analogues like benzaldehyde itself, as noted in studies on volatile organic compounds (VOCs) .
  • Solubility : The methoxy derivative (2-Fluoro-5-methoxybenzaldehyde) is likely more polar and water-soluble than the thiophene-containing compound due to the -OCH₃ group’s hydrogen-bonding capacity .
  • Thermal Stability : Strong electron-withdrawing groups (e.g., -CF₃) enhance thermal stability, whereas electron-rich substituents (e.g., thiophene) may lower decomposition temperatures due to increased reactivity .

Preparation Methods

Bromination of 2-Fluorobenzaldehyde

  • Method : Electrophilic bromination of 2-fluorobenzaldehyde using brominating agents such as bromine (Br2), N-bromo-succinimide (NBS), or potassium bromate in the presence of Lewis acids (e.g., anhydrous aluminum trichloride or zinc bromide).
  • Solvents : Dichloroethane, concentrated sulfuric acid, glacial acetic acid, or methyl tertiary butyl ether (MTBE) are commonly used.
  • Conditions : Reactions typically occur at moderate temperatures (50–90 °C) with stirring and under controlled addition of brominating agents.
  • Yields : Reported yields range from 75% to 88% with high purity (97–99% by content).

Representative Reaction Conditions and Yields

Embodiment Brominating Agent Lewis Acid Catalyst Solvent Temperature (°C) Yield (%) Purity (%)
1 N-bromo-succinimide AlCl3 (anhydrous) Concentrated H2SO4 60 80 98
2 Bromine ZnBr2 (anhydrous) Dichloroethane 50–90 75 99
3 Potassium bromate None 65% Aqueous H2SO4 + MTBE 90 88 97
4 C5H6Br2N2O2 (DBNBS) AlCl3 (anhydrous) Concentrated H2SO4 60 80 98

Note: The product is isolated by vacuum distillation at 63–65 °C under 3 mmHg pressure.

This intermediate preparation method is well-documented for its scalability, cost-effectiveness, and relatively mild reaction conditions.

Introduction of the Thiophen-3-yl Group: Cross-Coupling Approaches

Once 2-fluoro-5-bromobenzaldehyde is obtained, the thiophene ring is introduced typically via palladium-catalyzed cross-coupling reactions such as Suzuki or Sonogashira couplings.

Suzuki Coupling

  • Reactants : 2-fluoro-5-bromobenzaldehyde and 3-thiopheneboronic acid or its derivatives.
  • Catalysts : Palladium complexes (e.g., Pd(PPh3)4 or Pd(dppf)Cl2).
  • Base : Potassium carbonate (K2CO3) or sodium carbonate (Na2CO3).
  • Solvents : Mixtures of water and organic solvents like tetrahydrofuran (THF) or toluene.
  • Conditions : Heating under reflux or microwave irradiation for several hours.
  • Outcome : Formation of 2-fluoro-5-(thiophen-3-yl)benzaldehyde with good yields and high selectivity.

Sonogashira Coupling (for ethynyl derivatives)

  • Reactants : 2-fluoro-5-bromobenzaldehyde and ethynyl-substituted thiophenes.
  • Catalysts : Pd(PPh3)2Cl2 with copper(I) iodide (CuI) as co-catalyst.
  • Base : Triethylamine or diisopropylethylamine.
  • Solvent : Triethylamine or other suitable solvents.
  • Temperature : Typically room temperature to 60 °C.
  • Purification : Column chromatography.

A reported example includes the synthesis of 2-(thiophen-3-ylethynyl)benzaldehyde derivatives via Sonogashira coupling, which can be further functionalized.

Direct Synthesis via Condensation Reactions

Some reports describe condensation reactions of thiophene derivatives with fluorinated benzaldehydes under basic conditions to form related compounds, but these are less common for the specific this compound target.

Summary Table of Preparation Methods

Step Method/Reaction Type Key Reagents/Conditions Yield (%) Notes
Fluoro-5-bromobenzaldehyde synthesis Electrophilic bromination 2-fluorobenzaldehyde, Br2/NBS, AlCl3 or ZnBr2, DCE or H2SO4 75–88 Vacuum distillation purification
Thiophen-3-yl introduction Suzuki coupling Pd catalyst, 3-thiopheneboronic acid, base, solvent Moderate to high High regioselectivity and mild conditions
Alternative coupling Sonogashira coupling Pd catalyst, CuI, ethynyl-thiophene, base Moderate For ethynyl derivatives

Research Findings and Practical Considerations

  • The bromination step is critical to ensure regioselectivity at the 5-position without affecting the aldehyde or fluorine substituent.
  • Lewis acid catalysts enhance bromination efficiency and selectivity.
  • Cross-coupling reactions are well-established, with palladium catalysts enabling smooth thiophene installation.
  • Purification by vacuum distillation or chromatography ensures high purity, essential for pharmaceutical or material applications.
  • Reaction scalability and cost-effectiveness are supported by the use of readily available reagents and mild conditions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Fluoro-5-(thiophen-3-yl)benzaldehyde with high purity?

  • Methodological Answer :

  • Cross-Coupling Reactions : Utilize Suzuki-Miyaura coupling between 5-bromo-2-fluorobenzaldehyde and thiophen-3-ylboronic acid under palladium catalysis (e.g., Pd(PPh₃)₄). Optimize reaction conditions (temperature: 80–100°C, solvent: THF/H₂O) to achieve >90% yield .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water) ensures high purity (>98%). Monitor purity via TLC and HPLC.
  • Key Considerations : Control stoichiometry of boronic acid (1.2 equiv) and degas solvents to prevent side reactions.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., fluorine coupling in ¹H NMR at δ ~10 ppm for aldehyde protons). ¹⁹F NMR confirms fluorine position .
  • FTIR Spectroscopy : Detect C=O stretching (~1700 cm⁻¹) and C-F vibrations (~1100–1200 cm⁻¹). Compare with benzaldehyde derivatives to resolve ambiguity in rotational barriers .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS-ESI) confirms molecular ion [M+H]⁺ and fragmentation patterns.
  • X-ray Crystallography : For crystalline samples, use SHELXL for refinement and Mercury CSD for hydrogen-bonding analysis .

Advanced Research Questions

Q. How can discrepancies between experimental and computational rotational barriers in the aldehyde group be resolved?

  • Methodological Answer :

  • High-Resolution FTIR : Measure torsional modes in the far-infrared region (50–500 cm⁻¹) to experimentally determine rotational barriers. Compare with DFT calculations (e.g., B3LYP/6-311++G**) .
  • Data Reconciliation : Adjust computational models (e.g., include solvent effects or anharmonic corrections) to align with experimental observations. For benzaldehyde analogs, deviations <5 kJ/mol are typical .

Q. How to design experiments to analyze hydrogen-bonding networks in crystalline this compound?

  • Methodological Answer :

  • Crystallization : Grow single crystals via slow evaporation (solvent: dichloromethane/hexane).
  • Structure Solution : Use SHELXD for phase determination and SHELXL for refinement. Analyze intermolecular interactions (e.g., C–H···O, π-stacking) .
  • Graph Set Analysis : Apply Etter’s rules to classify hydrogen-bonding motifs (e.g., R₂²(8) rings) using Mercury CSD’s Materials Module .

Q. What strategies improve regioselectivity in cross-coupling reactions involving fluorinated benzaldehyde precursors?

  • Methodological Answer :

  • Substrate Engineering : Electron-withdrawing fluorine groups enhance oxidative addition efficiency in palladium-catalyzed couplings.
  • Ligand Screening : Bulky ligands (e.g., SPhos) suppress homo-coupling. For thiophene coupling, use XPhos to favor β-substitution .
  • Computational Guidance : Pre-screen reaction pathways via DFT (e.g., Gibbs free energy of transition states) to predict regioselectivity .

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